Home > Products > Bioactive Reagents P329 > (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid - 1047651-82-0

(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

Catalog Number: EVT-1753018
CAS Number: 1047651-82-0
Molecular Formula: C11H13Cl2NO2
Molecular Weight: 262.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3S,4R)-N-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic Acid

    Compound Description: This compound is a potent and enantiomerically pure pyrrolidine derivative. Its synthesis, achieved through a practical asymmetric nitrile anion cyclization strategy, is described as efficient and chromatography-free. [] The compound serves as a key intermediate in medicinal chemistry for the development of various pharmaceuticals.

    Relevance: This compound shares the core pyrrolidine-3-carboxylic acid structure with (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid. The key difference lies in the substituents on the pyrrolidine ring. While the target compound has a 4-chlorophenyl group at the 4-position and no substitution on the nitrogen, this related compound features a 2,4-difluorophenyl group at the 4-position and a tert-butyl group on the nitrogen. []

5-[(3S,4R)-3,4-Dihydroxypyrrolidin-2-yl]-2-methylfuran-3-carboxylic Acid Derivatives

    Compound Description: This group encompasses a range of derivatives, including esters, thioesters, and amides, all derived from 5-[(3S,4R)-3,4-dihydroxypyrrolidin-2-yl]-2-methylfuran-3-carboxylic acid. [] These derivatives were synthesized and investigated for their glycosidase inhibitory activities. Specifically, the S-phenyl thioester derivative (3a) demonstrated good and selective inhibition of α-L-fucosidase, while the N-benzylcarboxamide derivative (4b) displayed good inhibition of β-galactosidase. []

    Relevance: Although structurally distinct from (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, these compounds share the common feature of a pyrrolidine ring with established stereochemistry at the 3 and 4 positions. [] This highlights the importance of the substituted pyrrolidine moiety in achieving biological activity.

(3R,4S)-3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acid Analogs

    Compound Description: These analogs represent a novel series of potent human arginase I and II inhibitors. [] They exhibit significantly increased potency compared to the existing standards, ABH (2-amino-6-boronohexanoic acid) and nor-NOHA (N-hydroxy-nor-l-arginine). [] The lead candidate within this series, featuring an N-2-amino-3-phenylpropyl substituent (NED-3238), exhibits exceptional inhibitory activity against both arginase isoforms. []

    Relevance: This group of compounds shares the pyrrolidine-3-carboxylic acid core with (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid. Despite differences in stereochemistry and substitution patterns, the shared core structure suggests a potential common binding mode with certain biological targets. []

1-Alkoxycarbonylalkyl-pyrrolidine-3-carboxylic Acid Alkyl Esters

    Compound Description: These compounds are crucial synthetic intermediates in the production of PD 151832, a highly potent and selective muscarinic agonist under investigation for its potential in treating Alzheimer's disease. [, ] The papers primarily focus on developing and optimizing chiral HPLC methods for separating the enantiomers of these esters using polysaccharide-based stationary phases. [, ]

    Relevance: This class of compounds is closely related to (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, sharing the fundamental pyrrolidine-3-carboxylic acid structure. The key difference lies in the presence of an alkoxycarbonylalkyl group on the nitrogen and an alkyl ester group on the carboxylic acid moiety in these intermediates. [, ] These structural variations highlight the versatility of the pyrrolidine-3-carboxylic acid scaffold in drug design and synthesis.

4-Aryl-2-oxo-pyrrolidine-3-carboxylic Acid Esters

    Compound Description: This group of compounds, characterized by an aryl group at the 4-position and an ester group on the carboxylic acid, are identified as important chiral building blocks for various pharmaceuticals. [] The development of efficient methods for their enantiomeric resolution is crucial for their application in drug synthesis. The paper focuses on an enzymatic process for the separation of racemic mixtures of these esters. []

    Relevance: Although structurally distinct from (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, this group of compounds shares a common structural motif: a pyrrolidine ring substituted at the 3- and 4-positions, highlighting the significance of these positions for biological activity and the importance of stereochemistry in these molecules. []

[2-{(4-Chlorophenyl)(4-[125I]iodophenyl)}methoxyethyl]-1-piperidine-3-carboxylic Acid (CIPCA)

    Compound Description: This compound and its radioiodinated analog ([125I]CIPCA) have been investigated as potential radiotracers for the GABA uptake system. [] Preliminary biodistribution studies in mice indicated moderate brain extraction and good in vivo radiostability for [125I]CIPCA. []

    Relevance: While structurally distinct from (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid due to the presence of a piperidine ring instead of a pyrrolidine ring, both compounds share the 4-chlorophenyl substituent and the carboxylic acid functionality. [] This suggests that the 4-chlorophenyl group may be a pharmacophoric element for interacting with specific biological targets.

3-(4-Chlorophenyl)pyrrolidine

    Compound Description: This compound serves as a prototype for GABAergic prodrugs and has been investigated for its metabolic pathway. [, ] It undergoes α-oxidation transformations in the liver and brain, leading to the formation of amino acid metabolites like baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) and lactam metabolites. [, ]

    Relevance: This compound is closely related to (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid as it lacks only the carboxylic acid functionality at the 3-position of the pyrrolidine ring. [, ] This similarity underlines the role of the 4-chlorophenylpyrrolidine scaffold in GABAergic pharmacology.

Overview

(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound classified as a pyrrolidine derivative. It features a chlorophenyl substituent and a carboxylic acid functional group, which contribute to its potential biological activity. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural characteristics and reactivity.

Source

The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and PubChem, where its properties and synthesis methods are documented extensively .

Classification

(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid falls under the category of heterocyclic compounds, specifically pyrrolidines. Its molecular formula is C16H18ClNO2, and it has a molecular weight of approximately 295.77 g/mol .

Synthesis Analysis

The synthesis of (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves several key steps:

  1. Formation of the Pyrrolidine Ring: The pyrrolidine structure is typically formed through cyclization reactions involving amino acids or dipeptides as precursors.
  2. Introduction of the Chlorophenyl Group: This is achieved via nucleophilic substitution reactions with chlorobenzene derivatives.
  3. Carboxylic Acid Functionalization: The carboxylic acid group can be introduced through various methods, including oxidation of alcohols or direct carboxylation reactions.
  4. Protection Strategies: The introduction of protecting groups, such as tert-butoxycarbonyl (Boc), is common to safeguard reactive amine functionalities during synthesis.

Technical Details

The synthesis typically requires specific reagents such as triethylamine as a base, dichloromethane as a solvent, and oxidizing agents like potassium permanganate for certain modifications.

Molecular Structure Analysis

The molecular structure of (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid includes:

  • Pyrrolidine Ring: A five-membered ring containing four carbon atoms and one nitrogen atom.
  • Chlorophenyl Substituent: A phenyl group substituted with a chlorine atom at the para position.
  • Carboxylic Acid Group: A -COOH functional group attached to the pyrrolidine ring.

Data

  • Molecular Formula: C16H18ClNO2
  • Molecular Weight: 295.77 g/mol
  • IUPAC Name: (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
  • InChI Key: OIMCKZOWSJOMID-UXQCFNEQSA-N .
Chemical Reactions Analysis

(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid can participate in various chemical reactions:

  1. Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  2. Reduction Reactions: The carboxylic acid can be reduced to an alcohol using lithium aluminum hydride or sodium borohydride.
  3. Amide Formation: The carboxylic acid can react with amines to form amides, which are relevant in drug synthesis.

Technical Details

The choice of reagents and reaction conditions significantly influences the yield and selectivity of these reactions. For example, using anhydrous conditions may enhance the formation of the desired products while minimizing side reactions.

Mechanism of Action

The mechanism of action for (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. The chlorophenyl group may facilitate binding interactions through hydrophobic or π-stacking interactions, while the carboxylic acid group can engage in hydrogen bonding or ionic interactions.

Process

Upon interaction with target proteins, the compound may alter enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects in biological systems.

Physical and Chemical Properties Analysis

(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid exhibits several notable physical and chemical properties:

Relevant Data

The compound's stability under acidic or basic conditions should also be evaluated to ensure its applicability in various synthetic pathways .

Applications

(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid has several scientific uses:

  1. Pharmaceutical Development: It serves as a lead compound in drug discovery targeting various diseases due to its biological activity.
  2. Chemical Biology Research: The compound acts as a tool for studying biological pathways involving pyrrolidine derivatives.
  3. Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex molecules .

This compound's unique structural features and potential biological activities make it a valuable subject for further research and development in medicinal chemistry.

Synthesis Methodologies and Stereochemical Optimization

Enantioselective Synthesis Strategies for Pyrrolidine Scaffolds

The construction of the pyrrolidine scaffold with precise stereochemistry represents a foundational step in synthesizing (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid. Two predominant strategies emerge for establishing the core heterocycle: chiral pool utilization and asymmetric cyclization. In the chiral pool approach, naturally occurring amino acids such as aspartic acid or proline derivatives serve as starting materials with predefined stereocenters, enabling conservation of chirality throughout the synthesis. This strategy benefits from commercial availability and inherent stereochemical integrity but faces limitations in achieving the specific trans-3,4-disubstitution pattern required for the target molecule .

Alternatively, asymmetric cyclization methods provide broader flexibility in constructing the pyrrolidine ring. A particularly efficient route involves the stereoselective cyclization of appropriately functionalized γ-chloroamines under basic conditions. When performed with chiral phase-transfer catalysts or using enantiomerically enriched precursors, this method delivers the pyrrolidine scaffold with excellent enantiomeric excess. For instance, LG Life Sciences researchers have demonstrated the utility of 1,3-dipolar cycloadditions between azomethine ylides and electron-deficient alkenes, which proceed with high diastereoselectivity when catalyzed by chiral metal complexes [1]. The resulting pyrrolidines contain the desired 3,4-trans configuration, though additional steps are required to introduce the 4-chlorophenyl substituent and carboxylic acid functionality.

Table 1: Pyrrolidine Scaffold Construction Approaches

StrategyKey Starting MaterialStereochemical ControlYield RangeEnantiomeric Excess
Chiral Pool DerivatizationL-Aspartic acidConservation of existing chirality40-60%>99%
Asymmetric CyclizationAcrylates/IminesChiral catalyst-mediated65-85%88-95%
1,3-Dipolar CycloadditionAzomethine YlidesChiral metal complex catalysis70-90%90-98%

Stereocontrolled Introduction of 4-Chlorophenyl Substituents

The installation of the 4-chlorophenyl group at the C4 position with strict stereocontrol presents significant synthetic challenges. Research has established that achieving the required (3S,4R) relative configuration demands precise reaction design to overcome potential epimerization risks. Diastereoselective alkylation of pyrrolidine enolates has emerged as a particularly effective strategy, especially when the ring nitrogen is protected with a stereodirecting group. When chiral auxiliaries such as (R)- or (S)-1-phenylethylamine are incorporated via amide formation, the subsequent alkylation with 4-chlorobenzyl halides proceeds with diastereoselectivities exceeding 15:1 . This high selectivity stems from the shielding effect of the bulky auxiliary, which forces approach of the electrophile from the less hindered face.

An innovative approach utilizes transition metal-catalyzed C-H functionalization to directly introduce the 4-chlorophenyl group onto preformed pyrrolidine scaffolds. Palladium-catalyzed coupling between pyrrolidine derivatives containing directing groups (e.g., pyridine, amide) and 4-chlorophenyl iodides enables direct arylation at the C4 position. This method demonstrates remarkable stereoretention when applied to enantiomerically enriched pyrrolidines, providing the desired (3S,4R) configuration without racemization. However, yields remain moderate (50-65%) due to competing side reactions [8]. For optimal results, many synthetic routes employ Michael addition reactions between chiral amine catalysts and trans-β-nitrostyrenes containing the 4-chloro substituent, followed by ring closure to form the pyrrolidine scaffold with the aryl group already positioned with correct stereochemistry.

Protecting Group Strategies for Carboxylic Acid Functionalization

The carboxylic acid functionality at C3 requires strategic protection throughout the synthesis to prevent undesired side reactions or racemization during transformations at other positions. Boc (tert-butoxycarbonyl) protection of the ring nitrogen, while not directly protecting the carboxylic acid, provides orthogonal protection that allows the carboxylic acid to remain unprotected or protected as a simpler ester. This strategy is exemplified in the synthesis where the ring nitrogen is Boc-protected while the carboxylic acid remains free, enabling selective deprotection of the amine under acidic conditions without affecting the carboxylic acid [1].

For synthetic sequences involving electrophilic reactions near the carboxylic acid, ester protection remains essential. Methyl and benzyl esters demonstrate complementary advantages: methyl esters offer stability under diverse reaction conditions and are easily cleaved by saponification, while benzyl esters provide orthogonal deprotection via hydrogenolysis. The choice between these significantly impacts overall yield and operational simplicity. For instance, hydrogenolytic removal of the benzyl group simultaneously cleaves benzyl esters and reduces other functionalities, potentially complicating purification. Recent approaches employ tert-butyl esters, removed under mild acidic conditions (e.g., trifluoroacetic acid), which exhibit excellent compatibility with diverse reaction conditions and minimize epimerization risk .

Table 2: Protecting Group Strategies for Carboxylic Acid Functionality

Protecting GroupInstallation MethodCleavage ConditionsCompatibility ConcernsEpimerization Risk
Methyl esterSOCl₂/MeOHNaOH/H₂OBase-sensitive functionalitiesModerate
Benzyl esterBnBr/K₂CO₃H₂/Pd-CAromatic halogens, unsaturated bondsLow
tert-Butyl esterBoc₂O/DMAPTFA/DCMStrong acid-sensitive groupsVery low
Unprotected acidN/AN/AElectrophilic reagentsHigh

Catalytic Asymmetric Approaches to (3S,4R) Configuration

Catalytic asymmetric methodologies provide the most direct routes to the target stereochemistry without requiring resolution steps. Asymmetric hydrogenation of dehydroproline derivatives has emerged as a particularly powerful industrial-scale approach. This strategy employs chiral rhodium or ruthenium catalysts bearing atropisomeric ligands such as MeOBiphep. When applied to enantiotropic 3,4-dehydropyrrolidine substrates bearing the 4-chlorophenyl group and protected carboxylic acid, hydrogenation proceeds with enantioselectivities >95% ee and diastereoselectivities >20:1 . The efficiency of this approach stems from the precise geometric matching between the chiral catalyst's coordination sphere and the prochiral substrate, enabling differentiation of enantiotopic faces.

Organocatalytic Mannich reactions provide alternative asymmetric routes to the target molecule. Proline-derived catalysts promote the reaction between aldehyde equivalents and imines containing the 4-chlorophenyl group, establishing two stereocenters in a single operation with excellent syn diastereoselectivity. This approach benefits from metal-free conditions and biomimetic mechanisms but faces challenges in scaling due to typically high catalyst loadings (5-20 mol%). Recent advances have demonstrated that bifunctional thiourea-amine catalysts can achieve comparable stereoselectivity at reduced loadings (1-2 mol%) by simultaneously activating both nucleophile and electrophile through hydrogen bonding networks [5].

Table 3: Catalytic Asymmetric Methods for (3S,4R) Configuration

Catalytic SystemSubstrate Classee (%)dr (trans:cis)Reaction Conditions
Rh-(R)-MeOBiphep4-Aryl-3-carboxydehydropyrrolidine98>20:150 psi H₂, DCM, 25°C
Ru-BINAP4-Aryl-3-carboxydehydropyrrolidine9515:1100 psi H₂, MeOH, 50°C
L-Proline-derived organocatalystAldehyde/4-Cl-aryl imine9012:1DMSO, 4°C, 72h
Bifunctional thiourea-tertiary amineβ-Ketoester/4-Cl-aryl imine9418:1Toluene, -20°C, 48h

Comparative Analysis of Racemic vs. Enantiopure Synthesis Routes

The choice between racemic synthesis followed by resolution versus direct asymmetric synthesis significantly impacts efficiency, cost, and scalability for pharmaceutical applications. Classical racemic synthesis typically involves preparing the racemic trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid through straightforward condensation reactions without stereochemical control. Resolution is then achieved through diastereomeric salt formation using chiral acids such as dibenzoyl-L-tartaric acid or (1S)-camphor-10-sulfonic acid. While operationally simple, this approach suffers from maximum theoretical yield limitations (50%) and requires recycling of the unwanted enantiomer to improve economy. Industrial processes report overall yields of 25-35% for the desired (3S,4R) enantiomer after resolution [1] .

Direct asymmetric synthesis circumvents these yield limitations by producing the desired enantiomer directly. Though requiring sophisticated catalysts and carefully controlled conditions, modern asymmetric hydrogenation methods achieve yields exceeding 70% with enantiomeric purity >99% ee. Economic analyses reveal that despite higher catalyst costs, the direct asymmetric approach becomes advantageous at scale (>100 kg) due to reduced material consumption, simplified purification, and elimination of resolution waste streams . For pharmaceutical applications where stringent enantiopurity requirements exist (typically >99.5% ee), direct asymmetric synthesis often provides material with superior chiral purity compared to resolution techniques, which may require multiple recrystallizations to achieve similar purity. The biological relevance of the (3S,4R) enantiomer in targeting central nervous system receptors and enzyme binding sites further justifies the investment in direct asymmetric methods, as racemization risks during synthesis or storage could compromise pharmacological activity [5] [8].

Table 4: Racemic Synthesis/Resolution vs. Direct Asymmetric Synthesis

ParameterRacemic Synthesis/ResolutionDirect Asymmetric Synthesis
Theoretical maximum yield50%95-100%
Typical achieved yield25-35%70-85%
Catalyst requirementNone (resolution reagents)Chiral metal complexes (0.1-1 mol%)
Purification complexityMultiple recrystallizationsSingle crystallization
Unwanted enantiomer handlingRequired (recycling/disposal)Minimal generation
ScalabilityExcellentGood (with catalyst recovery)
Enantiomeric purity98-99.5% ee99-99.9% ee

Properties

CAS Number

1047651-82-0

Product Name

(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

InChI Key

OIMCKZOWSJOMID-UXQCFNEQSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Cl.Cl

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.